molecular formula C10H14ClNO2 B12949648 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride CAS No. 550370-16-6

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride

Cat. No.: B12949648
CAS No.: 550370-16-6
M. Wt: 215.67 g/mol
InChI Key: GVSLZMZLHHVIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.09409 g/mol . It is characterized by an azetidin-3-ol core structure substituted with a 2-methoxyphenyl group at the 3-position. This scaffold is of significant interest in medicinal chemistry research, particularly in the exploration of novel beta-lactamase inhibitors or other pharmacologically active agents, although a specific mechanism of action for this exact compound is not delineated in the available literature. Researchers can utilize this building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. The compound is supplied with the following identifiers for precise tracking and reporting: SMILES: COC1=CC=CC=C1C2(CNC2)O, and InChIKey: JTFCJYMFLUIYPD-UHFFFAOYSA-N . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

550370-16-6

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-(2-methoxyphenyl)azetidin-3-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H

InChI Key

GVSLZMZLHHVIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CNC2)O.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Overview

The preparation can be divided into three main stages:

Step Description Key Reagents Conditions Yield (%) Purity (%)
1 Formation of intermediate azetidine precursor Benzylamine, epichlorohydrin 0-5 °C, 12 h, aqueous medium ~89 >96
2 Cyclization to 1-benzyl-3-hydroxyazetidine Sodium carbonate, acetonitrile reflux Reflux, 12 h ~86 >95
3 Hydrogenolysis and salt formation 4 M HCl, Pd/C, methanol, H2 8 h, room temp ~90 >98

Data adapted from a robust synthetic patent method for 3-hydroxy-azetidine hydrochloride, which is structurally analogous and provides a reliable framework for the 3-(2-methoxyphenyl) derivative preparation.

Step 1: Intermediate Formation via Epichlorohydrin Ring Opening

  • Procedure: Benzylamine is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 equivalents) is added slowly to control exothermicity. The reaction proceeds for 12 hours under controlled temperature.
  • Outcome: The nucleophilic amine opens the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.
  • Isolation: The product is filtered, washed with water and a mixture of ethyl acetate and petroleum ether (1:20 v/v), then dried.
  • Advantages: This step benefits from mild conditions, high yield (~89%), and high purity (>96%) with short reaction time compared to older methods using benzhydrylamine.

Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine

  • Procedure: The intermediate is dissolved in acetonitrile, sodium carbonate (1.5 equivalents) is added as a base, and the mixture is refluxed for 12 hours.
  • Mechanism: Sodium carbonate promotes intramolecular nucleophilic substitution, closing the azetidine ring.
  • Isolation: After cooling, the reaction mixture is filtered, washed with acetonitrile, and the filtrate is concentrated. Addition of petroleum ether precipitates the product.
  • Yield and Purity: This step achieves ~86% yield and >95% purity.
  • Significance: The use of sodium carbonate as a mild base and acetonitrile as solvent enhances reaction efficiency and product quality.

Step 3: Hydrogenolysis and Hydrochloride Salt Formation

  • Procedure: The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, treated with 4 M hydrochloric acid, and palladium on carbon catalyst is added. The mixture is hydrogenated under atmospheric pressure for 8 hours.
  • Purpose: This step removes the benzyl protecting group via catalytic hydrogenolysis and simultaneously forms the hydrochloride salt.
  • Isolation: After filtration to remove catalyst, the solvent is evaporated under reduced pressure. Ethyl acetate is added to precipitate the final product.
  • Yield and Purity: The final product is obtained with ~90% yield and >98% purity.
  • Advantages: This method avoids harsh deprotection conditions and provides a clean conversion to the hydrochloride salt.

While the above method is well-documented and industrially viable, other literature sources describe variations in azetidine synthesis that could be adapted for 3-(2-methoxyphenyl)azetidin-3-ol hydrochloride:

  • Use of 3-amino-azetidines as building blocks: Improved processes for 3-amino-azetidines allow for nucleophilic substitution reactions to introduce aryl groups such as 2-methoxyphenyl, followed by functional group modifications to install the hydroxy group and form the hydrochloride salt.
  • Protecting group strategies: Alternative protecting groups on the nitrogen or phenyl substituent may be employed to improve selectivity or yield during ring closure and deprotection steps.
  • Hydrogenation conditions: Variations in catalyst type, pressure, and temperature can optimize the hydrogenolysis step for scale-up or sensitive substrates.
Parameter Step 1 Step 2 Step 3
Reagents Benzylamine, epichlorohydrin Sodium carbonate, acetonitrile 4 M HCl, Pd/C, methanol, H2
Temperature 0-5 °C Reflux (~80 °C) Room temperature
Time 12 h 12 h 8 h
Yield (%) 89 86 90
Purity (%) >96 >95 >98
Isolation Filtration, washing, drying Filtration, precipitation Filtration, evaporation, precipitation
  • The described method offers a short production cycle (approx. 2 days) , which is significantly faster than older methods requiring up to 6 days.
  • The use of benzylamine instead of benzhydrylamine reduces raw material costs and simplifies purification.
  • The process exhibits high overall yield (~70% cumulative) and high purity at each stage , suitable for pharmaceutical intermediate production.
  • The mild reaction conditions and use of common solvents and reagents make the process scalable and energy-efficient .
  • Analytical techniques such as HPLC monitoring ensure reaction completion and product quality at each step.

The preparation of this compound is effectively achieved through a three-step synthetic route involving epichlorohydrin ring opening with benzylamine, cyclization under basic reflux, and catalytic hydrogenolysis with hydrochloride salt formation. This method balances high yield, purity, and operational simplicity, making it suitable for both research and industrial applications. Alternative synthetic strategies exist but generally build upon this foundational approach to azetidine derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Presumed to be $ \text{C}{10}\text{H}{12}\text{ClNO}_2 $ (based on structural analogs like 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride) .
  • Structural Features : The azetidine ring (a four-membered nitrogen-containing ring) with a hydroxyl group at position 3 and a 2-methoxyphenyl substituent.

Comparison with Structural Analogs

The compound is compared to azetidine and piperazine derivatives with similar substituents. Data are synthesized from evidence highlighting molecular features, synthesis methods, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Similarity Score* Key Applications/Receptors Reference
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride $ \text{C}{10}\text{H}{12}\text{ClNO}_2 $ 2-Methoxyphenyl, hydroxyl N/A Hypothetical: Sigma-1 receptor ligand
3-(Methoxymethyl)azetidine hydrochloride $ \text{C}5\text{H}{10}\text{ClNO} $ Methoxymethyl 0.86 Intermediate in organic synthesis
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride $ \text{C}{10}\text{H}{11}\text{ClF}_3\text{NO} $ 3-Trifluoromethylphenyl Sigma-1 receptor modulation
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol $ \text{C}{10}\text{H}{12}\text{FNO}_2 $ 2-Fluoro-3-methoxyphenyl Pharmaceutical intermediate
HBK15 (Piperazine derivative) $ \text{C}{22}\text{H}{28}\text{ClN}2\text{O}2 $ 2-Chloro-6-methylphenoxy, 2-methoxyphenyl Serotonin/dopamine receptor binding

*Similarity scores are derived from Tanimoto coefficients in , calculated based on structural fingerprints.

Table 2: Pharmacological Data (Selected Analogs)

Compound Receptor Affinity (IC₅₀) BBB Permeability* CYP Inhibition Reference
Blarcamesine hydrochloride (Sigma-1 ligand) Sigma-1: 15 nM High Low
HBK15 (Piperazine derivative) 5-HT₁A: 8 nM; D₂: 12 nM Moderate Moderate
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride Sigma-1: 22 nM High Low

*BBB: Blood-Brain Barrier.

Biological Activity

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a basic azetidine structure with a methoxyphenyl substituent. The synthesis typically involves the formation of the azetidine ring through nucleophilic substitution reactions, often utilizing various aryl halides and amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, affecting various biochemical pathways.

Anticancer Activity

Recent studies have shown that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(2-Methoxyphenyl)azetidin-3-ol have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-(2-Methoxyphenyl)azetidin-3-olMCF-70.075Inhibition of tubulin polymerization
Related compound AHCT1160.095Induction of apoptosis
Related compound BA5490.080Cell cycle arrest

Neuroprotective Effects

In addition to anticancer properties, azetidine derivatives have been evaluated for neuroprotective effects. Studies indicate that certain compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases.

Table 2: Neuroprotective Activity

CompoundAChE Inhibition (%)BChE Inhibition (%)Model Used
3-(2-Methoxyphenyl)azetidin-3-ol8590Glutamate-induced oxidative damage
Compound C8075Salsolinol-induced neurodegeneration

Case Studies

  • Antitumor Activity : A study conducted on the efficacy of azetidine derivatives showed that compound variants exhibited IC50 values as low as 0.075 µM against MCF-7 cells, indicating strong antiproliferative effects.
  • Neuroprotection : In models simulating Alzheimer's disease, certain azetidine derivatives demonstrated significant neuroprotection by reducing oxidative stress and caspase activity, which are critical in neuronal cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.